t-Boc-N-Amido-PEG4-(CH2)3CO2H
Übersicht
Beschreibung
t-Boc-N-amido-PEG4-(CH2)3CO2H: is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in biochemical research, particularly in the fields of proteomics and drug delivery, due to its hydrophilic properties and ability to increase solubility in aqueous media .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of complex molecules and conjugates.
- Facilitates the PEGylation of small molecules and peptides to improve their solubility and stability .
Biology:
- Employed in the modification of proteins and peptides for enhanced solubility and reduced immunogenicity.
- Used in the development of bioconjugates for targeted drug delivery .
Medicine:
- Applied in the formulation of drug delivery systems, particularly for the delivery of therapeutic proteins and peptides.
- Enhances the pharmacokinetic properties of drugs by increasing their solubility and stability .
Industry:
- Utilized in the production of PEGylated biopharmaceuticals.
- Used in the development of diagnostic reagents and assays .
Wirkmechanismus
Target of Action
t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG4-(CH2)3CO2H typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves the reaction of polyethylene glycol with an amine to form a PEGylated amine.
Boc Protection: The PEGylated amine is then protected with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amide Bond Formation: EDC or DCC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-amido-PEG2-CH2CO2H: Contains two PEG units and is used for similar applications but with different solubility and stability properties.
t-Boc-N-amido-PEG3-CH2CO2H: Contains three PEG units and offers intermediate properties between t-Boc-N-amido-PEG2-CH2CO2H and t-Boc-N-amido-PEG4-(CH2)3CO2H.
Uniqueness: this compound is unique due to its four PEG units, which provide enhanced solubility and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Biologische Aktivität
t-Boc-N-amido-PEG4-(CH2)3CO2H is a synthetic compound characterized by its unique structure that includes a t-Boc (tert-butyloxycarbonyl) protecting group, a polyethylene glycol (PEG) linker, and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research, particularly in drug delivery systems and proteomics due to its hydrophilic nature and ability to enhance solubility and bioavailability.
- Molecular Formula : C17H33NO8
- Molar Mass : 379.44 g/mol
- CAS Number : 1416777-48-4
- Storage Conditions : Room temperature
The presence of the PEG moiety contributes to the compound's solubility in aqueous environments, making it suitable for biological applications.
This compound functions primarily as a biochemical reagent in proteomics research. Its structure allows it to act as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation. This mechanism is crucial for therapeutic strategies aimed at diseases such as cancer, where the degradation of specific proteins can lead to reduced tumor growth and improved patient outcomes .
Case Studies
- PROTAC Development : Research has shown that compounds like this compound can be effectively used in the synthesis of PROTACs targeting various proteins involved in cancer progression. For instance, studies have demonstrated its efficacy in targeting estrogen receptors and androgen receptors, leading to promising results in preclinical models of breast and prostate cancer .
- Drug Delivery Systems : The hydrophilic properties of this compound enhance the solubility of hydrophobic drugs, facilitating their delivery within biological systems. In one study, this compound was utilized to improve the pharmacokinetics of an anticancer drug, resulting in increased therapeutic efficacy and reduced side effects .
Comparative Analysis
The biological activity of this compound can be compared with other PEGylated compounds:
Compound Name | Molecular Weight | Primary Application | Bioactivity Profile |
---|---|---|---|
This compound | 379.44 g/mol | PROTAC synthesis | Induces targeted protein degradation |
t-Boc-N-amido-PEG2-CH2CO2H | 221.29 g/mol | Drug solubilization | Enhances solubility of hydrophobic drugs |
t-Boc-N-amido-PEG6-(CH2)3CO2H | 437.54 g/mol | Bioconjugation | Improved stability and bioavailability |
This table illustrates the versatility of PEGylated compounds in various applications, highlighting the specific role of this compound in targeted protein degradation.
Eigenschaften
IUPAC Name |
4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJGFRNCJSOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.